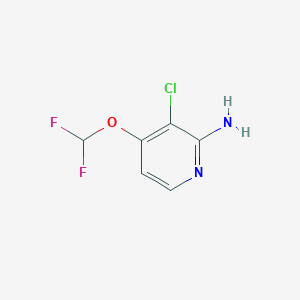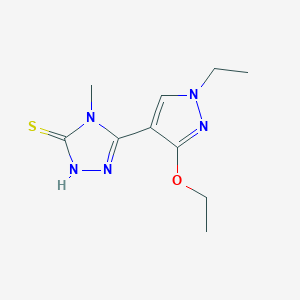
3-Chloro-4-(difluoromethoxy)pyridin-2-amine
Vue d'ensemble
Description
3-Chloro-4-(difluoromethoxy)pyridin-2-amine, also known by its chemical abbreviation 3C4DMP, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 101.7°C and a boiling point of 283.2°C. It is soluble in water, ethanol, and methanol, and is slightly soluble in chloroform. This compound is used in a variety of laboratory experiments due to its wide range of physical and chemical properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Chloro-4-(difluoromethoxy)pyridin-2-amine is a key intermediate in the synthesis of various compounds. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones using a related compound, demonstrating its role in the production of compounds with potential antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
- Hang-dong (2010) reported the synthesis of a closely related compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, emphasizing its importance in the production of highly efficient herbicides (Zuo Hang-dong, 2010).
Pharmaceutical and Biochemical Applications
- Dunn (1999) explored the activating effect of trifluoromethyl groups in related 2-chloro(trifluoromethyl)pyridines, providing insight into the potential biochemical applications of these compounds (Dunn, 1999).
- Rageot et al. (2019) described the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for protein kinase inhibitors, highlighting its significance in the development of pharmaceuticals (Rageot et al., 2019).
Materials Science and Coordination Chemistry
- Zhang et al. (2013) explored the formation of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, demonstrating the potential of related compounds in materials science (Zhang et al., 2013).
- Khamar et al. (1979) investigated chromium(II) complexes with halogen-substituted pyridines, like 3-chloro-pyridine, for their potential applications in coordination chemistry (Khamar et al., 1979).
Propriétés
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGTZUBRUIGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(difluoromethoxy)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)


![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)








